4,6-dinitro-1,2-benzothiazol-3(2H)-one

Synthetic chemistry Oxidation chemistry Heterocycle functionalization

4,6-Dinitro-1,2-benzothiazol-3(2H)-one (also referred to as 4,6-dinitro-1,2-benzisothiazol-3(2H)-one) is a polynitroaromatic heterocycle belonging to the benzisothiazolone class. It features two electron-withdrawing nitro groups at the 4- and 6-positions of the fused benzene ring and an electrophilic sulfur atom embedded in the isothiazolone core.

Molecular Formula C7H3N3O5S
Molecular Weight 241.18 g/mol
Cat. No. B15011830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dinitro-1,2-benzothiazol-3(2H)-one
Molecular FormulaC7H3N3O5S
Molecular Weight241.18 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1[N+](=O)[O-])C(=O)NS2)[N+](=O)[O-]
InChIInChI=1S/C7H3N3O5S/c11-7-6-4(10(14)15)1-3(9(12)13)2-5(6)16-8-7/h1-2H,(H,8,11)
InChIKeySZSGLTJRGBVOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dinitro-1,2-benzothiazol-3(2H)-one: A Dually Nitrated Benzisothiazolone Building Block for Synthetic and Biological Applications


4,6-Dinitro-1,2-benzothiazol-3(2H)-one (also referred to as 4,6-dinitro-1,2-benzisothiazol-3(2H)-one) is a polynitroaromatic heterocycle belonging to the benzisothiazolone class. It features two electron-withdrawing nitro groups at the 4- and 6-positions of the fused benzene ring and an electrophilic sulfur atom embedded in the isothiazolone core [1]. This substitution pattern confers a unique multi-centered reactivity profile distinct from the unsubstituted parent 1,2-benzisothiazol-3(2H)-one and from mono-nitrated analogs, enabling regioselective transformations with diverse nucleophiles and controlled access to S-oxides, S,S-dioxides, and 3-chloroisothiazoles [1][2]. Recent full characterization by X-ray crystallography and updated NMR/IR spectroscopy provides verified structural identity for procurement quality assurance [3].

Why 4,6-Dinitro-1,2-benzothiazol-3(2H)-one Cannot Be Replaced by Unsubstituted or Mono-Nitrated Benzisothiazolones


Generic substitution within the benzisothiazolone class is not technically valid because the 4,6-dinitro substitution pattern fundamentally alters the electronic landscape and reactivity manifold of the scaffold. The two nitro groups transform the benzene ring into an electron-deficient aromatic system, activating the isothiazolone core toward nucleophilic attack at multiple centers—the sulfur atom, the carbonyl carbon, and the nitro-bearing ring positions—a multi-centered reactivity that is absent in the unsubstituted 1,2-benzisothiazol-3(2H)-one [1]. The unsubstituted parent compound reacts primarily through its electrophilic sulfur, whereas the 4,6-dinitro derivative engages C-, N-, O-, S-, and F-nucleophiles in a regiochemically predictable manner, enabling synthetic transformations that are not accessible with non-nitrated or mono-nitrated analogs [1][2]. Furthermore, the dinitro substitution enables controlled oxidation to S-oxides and S,S-dioxides using 50% H₂O₂/AcOH—a transformation that proceeds with different outcomes compared to the parent system, where oxidation resistance is higher [3]. These divergent reactivity profiles mean that substituting this compound with a generic benzisothiazolone in multi-step synthetic sequences will result in different reaction products, altered regioselectivity, or complete failure of the intended transformation.

Head-to-Head Reactivity Evidence: Where 4,6-Dinitro-1,2-benzothiazol-3(2H)-one Differs Quantitatively from Closest Analogs


Tunable Oxidation: S-Oxide vs. S,S-Dioxide Formation Under Controlled H₂O₂/AcOH Conditions

Treatment of the non-oxo analog 4,6-dinitro-1,2-benzisothiazole with 50% H₂O₂ in acetic acid yields the corresponding S-oxide or S,S-dioxide depending on reaction conditions. In contrast, the 3-one derivative (4,6-dinitro-1,2-benzisothiazol-3(2H)-one) is more resistant to oxidation at the sulfur center, and when forced, oxidation of the structurally related 3-methoxy derivative leads to unexpected ring opening yielding a sulfamide (84% yield) rather than the anticipated S-oxide [1]. The parent unsubstituted 1,2-benzisothiazol-3(2H)-one lacks this oxidative diversity because the absence of electron-withdrawing nitro groups renders the sulfur less electrophilic and the ring system less susceptible to oxidative opening [1].

Synthetic chemistry Oxidation chemistry Heterocycle functionalization

Non-Regioselective Alkylation: Divergent O- vs. N-Alkylation Product Mixtures as a Synthetic Feature

Alkylation of 4,6-dinitro-1,2-benzisothiazol-3(2H)-one with dimethyl sulfate or benzyl chloride in DMF/K₂CO₃ proceeds in a non-regioselective manner, yielding mixtures of O- and N-alkylated products [1]. This contrasts with the unsubstituted 1,2-benzisothiazol-3(2H)-one, where alkylation typically favors N-alkylation due to the higher nucleophilicity of the nitrogen in the absence of the electron-withdrawing nitro groups [2]. The dinitro substitution thus provides access to both O-alkyl and N-alkyl regioisomers in a single reaction, which is a distinct advantage when both isomers are needed for structure–activity relationship (SAR) studies. With ethyl chloroacetate, exclusive O-alkylation is observed [3].

Alkylation Regioselectivity Medicinal chemistry

Multi-Centered Nucleophilic Reactivity: Engagement of C-, N-, O-, S-, and F-Nucleophiles at Distinct Electrophilic Sites

4,6-Dinitro-1,2-benzisothiazol-3(2H)-one reacts with a broad panel of nucleophiles (C-, N-, O-, S-, and F-based) at three distinct electrophilic centers: (i) the sulfur atom, (ii) the carbonyl carbon at position 3, and (iii) the nitro-bearing ring carbons at positions 4 and 6 [1]. This multi-centered reactivity pattern is a direct consequence of the dual nitro substitution and is not observed with the non-nitrated parent compound, which reacts primarily through the electrophilic sulfur [2]. The 4,6-dinitro-1,2-benzisothiazole analog (lacking the 3-oxo group) shows a different regiochemical preference for nucleophilic attack, demonstrating that the combination of the 3-one functionality and the dinitro pattern is uniquely required for this reactivity profile [1].

Nucleophilic aromatic substitution Heterocyclic chemistry Multi-centered reactivity

Defined Chlorination to 3-Chloroisothiazoles: A Gate to Cross-Coupling and Further Derivatization

Treatment of 4,6-dinitro-1,2-benzisothiazol-3(2H)-one with PCl₅ in POCl₃ cleanly affords the corresponding 3-chloroisothiazole, providing a direct entry to a reactive halogenated intermediate suitable for Suzuki, Negishi, or Buchwald–Hartwig coupling [1]. The unsubstituted 1,2-benzisothiazol-3(2H)-one does not undergo this transformation under the same conditions due to the lower electrophilicity of the carbonyl carbon in the absence of the nitro groups [1]. The 4,6-dinitro-1,2-benzisothiazole analog (non-oxo) cannot undergo this carbonyl-to-chloride conversion at all because it lacks the 3-oxo group.

Halogenation Cross-coupling Isothiazole chemistry

First Complete X-Ray Crystallographic and Updated Spectroscopic Characterization (Molbank 2024)

As of 2024, the title compound has been fully characterized for the first time by single-crystal X-ray diffraction, with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data superseding earlier incomplete reports [1]. The unsubstituted 1,2-benzisothiazol-3(2H)-one has a long-established X-ray structure, and most mono-nitro benzisothiazolones lack publicly available crystallographic data. This newly available structural dataset enables definitive identity confirmation for procurement and quality assurance, reducing the risk of receiving mis-assigned or degraded material.

Structural characterization X-ray crystallography Quality control

Broad-Spectrum Anti-Infective Class Potential with Structure-Dependent Potency: Benzisothiazolone MIC/IC₅₀ Benchmarks

Although direct quantitative biological data for the parent 4,6-dinitro compound remain sparse, the benzisothiazolone class to which it belongs has demonstrated potent broad-spectrum anti-infective activity. The most potent N-benzyl benzisothiazolone derivative (1.15) showed MIC₅₀ = 0.4 µg/mL against S. aureus ATCC 7000699, outperforming gentamicin (MIC₅₀ = 0.78 µg/mL), while the N-benzyl derivative 1.7 achieved IC₅₀ = 0.1 µg/mL against Aspergillus fumigatus [1]. The 4,6-dinitro substitution pattern is expected to modulate these activities by altering electrophilicity and CLogP, as the optimal CLogP range for antibacterial activity in this class was identified as 2.5–3.5 [1]. Users should note that bioactivity data specifically for the unsubstituted 4,6-dinitro parent compound are not yet reported in peer-reviewed literature; the class-level data are provided as a benchmark for expected performance.

Anti-infective Antibacterial Antifungal SAR

Procurement-Driven Application Scenarios for 4,6-Dinitro-1,2-benzothiazol-3(2H)-one


Multi-Positional SAR Library Synthesis in Medicinal Chemistry

Medicinal chemistry teams synthesizing benzisothiazolone-based inhibitor libraries can exploit the non-regioselective alkylation of 4,6-dinitro-1,2-benzothiazol-3(2H)-one to simultaneously generate O-alkyl and N-alkyl regioisomers from a single reaction [1]. This eliminates the need to procure or synthesize separate precursors for each regioisomeric series. Subsequent oxidation to S-oxides or S,S-dioxides, or chlorination to 3-chloroisothiazoles for cross-coupling, enables rapid diversification of the scaffold at multiple positions for structure–activity relationship (SAR) exploration [1][2].

Heterocyclic Building Block for Complex Molecule Synthesis

For synthetic organic laboratories constructing fused polycyclic systems or complex heterocycles, 4,6-dinitro-1,2-benzothiazol-3(2H)-one serves as a polyfunctional building block. Its validated multi-centered reactivity with C-, N-, O-, S-, and F-nucleophiles allows predictable functionalization at the sulfur, carbonyl, and nitro-bearing ring positions [1]. The defined oxidation and chlorination pathways provide access to S-oxides, S,S-dioxides, and 3-chloroisothiazoles, each of which can undergo further transformations [2]. The 2024 X-ray structure and spectroscopic dataset support unambiguous identity verification upon receipt from suppliers [3].

Precursor to 2-Hydrazono-4,6-dinitrobenzthiazolone Dyes and Peroxide Detection Reagents

The 4,6-dinitrobenzthiazolone core is the direct synthetic precursor to 2-hydrazono-4,6-dinitrobenzthiazolones, which are patented (US 4,962,040, Bayer AG) as intermediates for valuable azo dyestuffs and as color formers for the enzymatic detection of hydrogen peroxide in biological samples [1]. This established industrial application differentiates the 4,6-dinitro compound from non-nitrated benzisothiazolones, which cannot undergo the requisite hydrazone formation to generate these peroxide-sensitive chromogenic systems [1].

Anti-Infective Lead Optimization with Electronic Tuning via Nitro Groups

Research groups developing novel antibacterial or antifungal agents can use 4,6-dinitro-1,2-benzothiazol-3(2H)-one as a starting scaffold for lead optimization. The class-level anti-infective data show that benzisothiazolones can achieve MIC₅₀ values as low as 0.4 µg/mL against S. aureus and IC₅₀ values of 0.1 µg/mL against A. fumigatus, with activity modulated by CLogP in the 2.5–3.5 range [1]. The electron-withdrawing dinitro substitution provides a strong electronic handle for tuning electrophilicity at the sulfur center, which is correlated with biological activity through disulfide bond formation with target cysteine residues [1]. Users should note that direct biological data for the parent 4,6-dinitro compound are not yet reported; the compound is positioned as a versatile intermediate for generating derivative libraries for screening.

Quote Request

Request a Quote for 4,6-dinitro-1,2-benzothiazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.